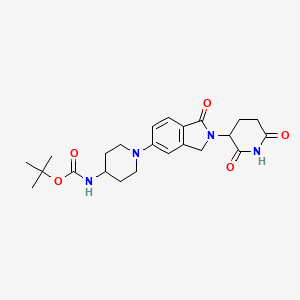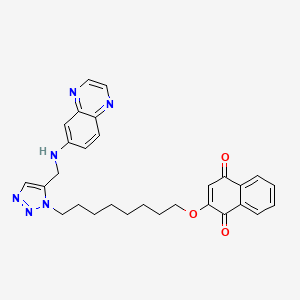
Cox-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-1-IN-1 is a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the biosynthesis of prostanoids, including thromboxane and prostaglandins. These compounds play a crucial role in various physiological processes such as inflammation, pain, and fever. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions where COX-1 activity is implicated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1-IN-1 typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-1-IN-1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Cox-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of COX-1 in various chemical pathways and reactions.
Biology: Employed in research to understand the biological functions of COX-1 and its role in physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, pain, and cancer.
Mécanisme D'action
Cox-1-IN-1 exerts its effects by selectively inhibiting the activity of COX-1. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids. By inhibiting COX-1, this compound reduces the production of these prostanoids, thereby modulating inflammation, pain, and other physiological processes. The molecular targets and pathways involved include the binding of this compound to the active site of COX-1, preventing the enzyme from catalyzing its reactions .
Comparaison Avec Des Composés Similaires
Cox-1-IN-1 is unique in its high selectivity towards COX-1 compared to other similar compounds. Some similar compounds include:
Celecoxib: A selective COX-2 inhibitor, primarily used to treat inflammation and pain with fewer gastrointestinal side effects.
Rofecoxib: Another COX-2 selective inhibitor, withdrawn from the market due to cardiovascular risks.
Aspirin: A non-selective COX inhibitor, widely used for its anti-inflammatory and analgesic properties but associated with gastrointestinal side effects due to COX-1 inhibition .
This compound’s uniqueness lies in its ability to selectively inhibit COX-1, making it a valuable tool for research and potential therapeutic applications where COX-1 activity is specifically implicated .
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3,4-bis(4-ethoxyphenyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H21NO3/c1-4-22-17-10-6-15(7-11-17)19-14(3)24-21-20(19)16-8-12-18(13-9-16)23-5-2/h6-13H,4-5H2,1-3H3 |
Clé InChI |
BCOIWKZLSWINMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)




![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)

![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)

